molecular formula C19H25N5O2S B13359950 6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359950
M. Wt: 387.5 g/mol
InChI Key: LGGPWNJCKUZHEH-UHFFFAOYSA-N
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Description

6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the thiadiazole ring.

    Introduction of the 3,4-Diethoxyphenyl Group: This step involves the coupling of the triazolothiadiazole intermediate with a 3,4-diethoxyphenyl halide under basic conditions.

    Introduction of the 1-Methyl-4-Piperidinyl Group: Finally, the compound is reacted with a 1-methyl-4-piperidinyl halide to introduce the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions, including basic or acidic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction.

    Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:

  • 6-(3,4-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

These compounds share a similar core structure but differ in the substituents on the aromatic ring

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

6-(3,4-diethoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H25N5O2S/c1-4-25-15-7-6-14(12-16(15)26-5-2)18-22-24-17(20-21-19(24)27-18)13-8-10-23(3)11-9-13/h6-7,12-13H,4-5,8-11H2,1-3H3

InChI Key

LGGPWNJCKUZHEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)C)OCC

Origin of Product

United States

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